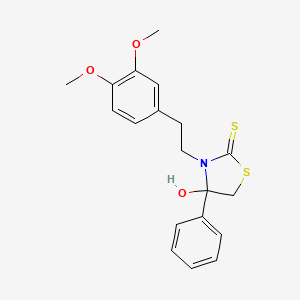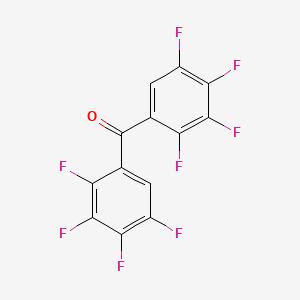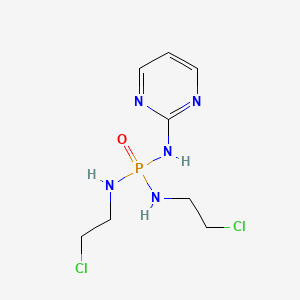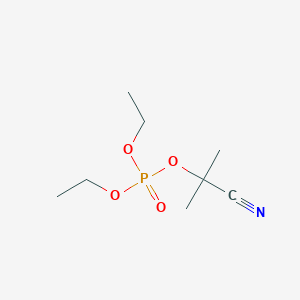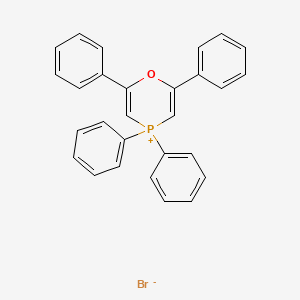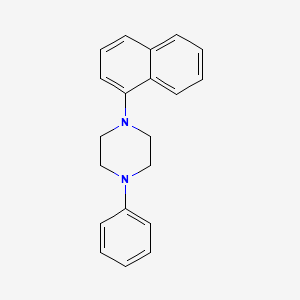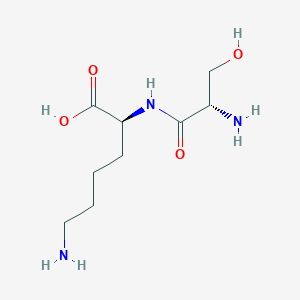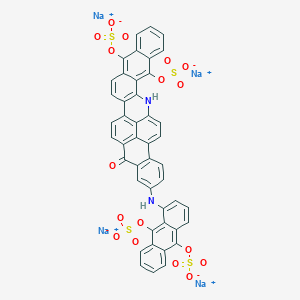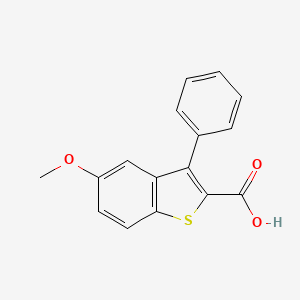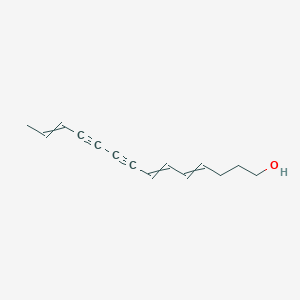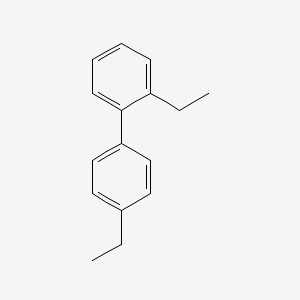
2,4'-Diethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4’-Diethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its two ethyl groups attached at the 2 and 4 positions on one of the benzene rings. Biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, are significant in various fields due to their unique chemical properties and applications in organic synthesis, pharmaceuticals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4’-Diethyl-1,1’-biphenyl typically involves the coupling of ethyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like toluene or tetrahydrofuran and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of biphenyl derivatives, including 2,4’-Diethyl-1,1’-biphenyl, often employs scalable methods such as the Wurtz-Fittig reaction, which involves the coupling of aryl halides with sodium metal in the presence of a solvent like ether . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: 2,4’-Diethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura reaction to form more complex biphenyl structures.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Halogenation: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nitration: Nitro derivatives of 2,4’-Diethyl-1,1’-biphenyl.
Halogenation: Halogenated biphenyl derivatives.
Oxidation: Biphenyl quinones.
科学研究应用
2,4’-Diethyl-1,1’-biphenyl has diverse applications in scientific research:
作用机制
The mechanism of action of 2,4’-Diethyl-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
2,4’-Dimethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups.
2,4’-Dichloro-1,1’-biphenyl: Contains chlorine atoms instead of ethyl groups.
2,4’-Diisopropyl-1,1’-biphenyl: Features larger isopropyl groups instead of ethyl groups.
Uniqueness: 2,4’-Diethyl-1,1’-biphenyl is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and physical properties. The ethyl groups can affect the compound’s solubility, melting point, and interaction with other molecules, making it distinct from its methyl, chloro, or isopropyl analogs .
属性
CAS 编号 |
13049-37-1 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-ethyl-2-(4-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-11-15(12-10-13)16-8-6-5-7-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI 键 |
LGNMFDIGLMMJGY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2=CC=CC=C2CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



